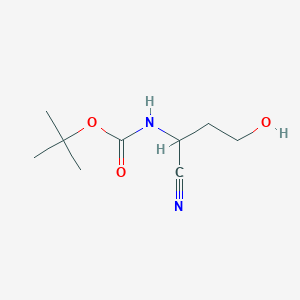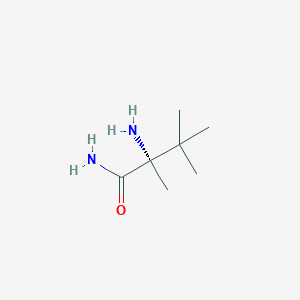
1-N',6-N'-diaminohexanediimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE is a heterocyclic organic compound with the molecular formula C₆H₁₆N₆ and a molecular weight of 172.23 g/mol . It is known for its unique structure, which includes two imino-hydrazino groups attached to a butane backbone. This compound is primarily used in experimental and research settings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE typically involves the reaction of hydrazine with a suitable precursor. One common method is the reaction of 1,4-dibromobutane with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction .
Industrial Production Methods
The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The imino-hydrazino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrazine derivatives .
Applications De Recherche Scientifique
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form stable complexes with metal ions and other electrophiles, facilitating various chemical reactions. The compound’s unique structure allows it to participate in multiple pathways, making it a versatile reagent in chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE: Similar structure but with a propane backbone.
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE: Similar structure but with a pentane backbone.
Uniqueness
1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE is unique due to its specific butane backbone, which provides distinct chemical properties and reactivity compared to its analogs. Its ability to form stable complexes and participate in various reactions makes it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
7707-23-5 |
|---|---|
Formule moléculaire |
C6H16N6 |
Poids moléculaire |
172.23 g/mol |
Nom IUPAC |
1-N',6-N'-diaminohexanediimidamide |
InChI |
InChI=1S/C6H16N6/c7-5(11-9)3-1-2-4-6(8)12-10/h1-4,9-10H2,(H2,7,11)(H2,8,12) |
Clé InChI |
WNGRNVCFBQYRKR-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=NN)N)CC(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methylsulfonylsulfanyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)propanamide](/img/structure/B13901941.png)


![3-[Benzyl(methyl)amino]oxetane-3-carboxamide](/img/structure/B13901952.png)









